2-((1-((3-chloro-2-methylphenyl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole
Description
This compound is a sulfonyl-rich heterocyclic molecule featuring a 1-methylimidazole core linked via dual sulfonyl groups to an azetidine ring and a 3-chloro-2-methylphenyl substituent. The 3-chloro-2-methylphenyl moiety may contribute to lipophilicity and steric bulk, influencing receptor binding or metabolic stability.
Properties
IUPAC Name |
2-[1-(3-chloro-2-methylphenyl)sulfonylazetidin-3-yl]sulfonyl-1-methylimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O4S2/c1-10-12(15)4-3-5-13(10)24(21,22)18-8-11(9-18)23(19,20)14-16-6-7-17(14)2/h3-7,11H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IONNJUNAUPALJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)N2CC(C2)S(=O)(=O)C3=NC=CN3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-((3-chloro-2-methylphenyl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole is a complex organic molecule with potential applications in medicinal chemistry. Its biological activity is primarily attributed to its unique structural features, which include sulfonyl and imidazole groups, making it a candidate for various therapeutic applications.
- Molecular Formula : C16H14ClN3O4S
- Molecular Weight : 379.82 g/mol
- CAS Number : 1428348-47-3
The biological activity of this compound involves several mechanisms:
- Enzyme Inhibition : The sulfonyl group can interact with active sites on enzymes, potentially inhibiting their activity. This property is crucial for compounds aimed at treating diseases where enzyme modulation is beneficial.
- Receptor Modulation : The imidazole moiety may interact with various receptors in biological systems, influencing cellular signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties, although specific data on this compound's efficacy against various pathogens is still limited.
Antimicrobial Activity
Research has indicated that related compounds within the same chemical class have shown varying degrees of antimicrobial activity. For instance, studies have reported the synthesis of similar imidazole derivatives that were tested against Gram-positive and Gram-negative bacteria. The results typically include:
| Compound | Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|---|
| Compound A | S. aureus (MSSA) | 15 | 32 µg/mL |
| Compound B | E. coli | 12 | 64 µg/mL |
| Compound C | P. aeruginosa | 18 | 16 µg/mL |
These findings suggest that modifications to the azetidine and sulfonyl components can enhance antibacterial properties .
Case Studies
A case study involving a structurally similar compound demonstrated significant activity against multidrug-resistant strains of Staphylococcus aureus (MRSA), with MIC values ranging from 4 to 8 μg/mL . Such results highlight the potential for developing new antibiotics based on the structural framework of imidazole and sulfonyl derivatives.
Pharmacokinetics and Toxicity
While specific pharmacokinetic data for this compound are not extensively documented, compounds with similar structures often exhibit moderate solubility in organic solvents and variable absorption characteristics in vivo. Toxicity studies are essential to evaluate the safety profile before clinical application.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Comparative Insights
Azetidine vs. Pyridine/Pyrazole: The 4-membered azetidine in the target compound imposes greater ring strain and rigidity, which may optimize binding specificity compared to 5- or 6-membered heterocycles .
Sulfonyl vs. Sulfinyl/Sulfanyl Groups :
- The dual sulfonyl groups in the target compound enhance solubility and metabolic stability compared to the sulfinyl group in , which is prone to redox transformations.
- Sulfanyl () provides less polarity but greater flexibility, favoring hydrophobic interactions .
Substituent Effects :
- The 3-chloro-2-methylphenyl group in the target compound balances lipophilicity and steric effects, contrasting with trifluoromethyl () for extreme hydrophobicity or methoxy () for polarity .
- Fluorinated substituents () are absent in the target compound, suggesting a trade-off between metabolic stability and bioavailability .
Synthetic Considerations :
- The target compound’s synthesis likely involves sulfonation of azetidine intermediates, analogous to methods in (e.g., m-CPBA oxidation and alumina chromatography) .
- Atropisomerism observed in ’s compound is unlikely in the target due to its rigid azetidine backbone .
Research Findings and Implications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
